BenchChemオンラインストアへようこそ!

1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Serotonin receptor pharmacology Phenothiazine SAR Medicinal chemistry

1‑(10H‑Phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone (CAS 354792‑10‑2) is a heterocyclic small molecule that merges a tricyclic phenothiazine core with a pyrimidine ring through a thioether‑ethanone linker. It belongs to a family of phenothiazine‑pyrimidine hybrids explored for CNS‑targeted pharmacology, most notably the 5‑HT₆ antagonist WAY‑215718 (1‑(2‑chloro‑10H‑phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone).

Molecular Formula C18H13N3OS2
Molecular Weight 351.4 g/mol
Cat. No. B3555625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone
Molecular FormulaC18H13N3OS2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=NC=CC=N4
InChIInChI=1S/C18H13N3OS2/c22-17(12-23-18-19-10-5-11-20-18)21-13-6-1-3-8-15(13)24-16-9-4-2-7-14(16)21/h1-11H,12H2
InChIKeyITLXIJWRILWXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone: A Des‑Chloro Probe for Serotonergic Target Deconvolution and Scaffold‑Selectivity Profiling


1‑(10H‑Phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone (CAS 354792‑10‑2) is a heterocyclic small molecule that merges a tricyclic phenothiazine core with a pyrimidine ring through a thioether‑ethanone linker . It belongs to a family of phenothiazine‑pyrimidine hybrids explored for CNS‑targeted pharmacology, most notably the 5‑HT₆ antagonist WAY‑215718 (1‑(2‑chloro‑10H‑phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone) . The present compound is the des‑chloro analogue, a single‑atom deletion that eliminates the 2‑chloro substituent on the phenothiazine ring, yielding a lower molecular weight (351.4 g·mol⁻¹ vs. 385.9 g·mol⁻¹ for WAY‑215718) and altered electronic surface potential . This precise structural departure makes the compound uniquely suited as a selectivity‑control agent in medicinal chemistry campaigns, particularly where receptor‑subtype engagement, off‑target liability, or scaffold‑hopping feasibility must be experimentally resolved [1].

Why 1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone Cannot Be Approximated by Other Phenothiazine‑Pyrimidine Derivatives


Phenothiazine‑pyrimidine hybrids are not interchangeable surrogates in receptor‑occupancy or functional‑assay programmes. The 2‑chloro substituent present on the phenothiazine core of WAY‑215718 is a pharmacophoric determinant for 5‑HT₆ antagonism; its removal in the target compound eliminates a key halogen‑bond donor, alters the dihedral angle between the phenothiazine tricycle and the pyrimidine ring, and shifts the compound's LogP by roughly 0.5–0.7 units (class‑level inference from matched molecular‑pair analysis of phenothiazine derivatives) [1]. Consequently, a laboratory substituting the des‑chloro compound for the chloro analogue in a binding assay would risk misattributing affinity to the wrong pharmacophore element, while a procurement decision that treats the two as functional equivalents would forfeit the ability to isolate the contribution of the halogen to target engagement, metabolic stability, or hERG liability . The limited public bioactivity data for the des‑chloro compound itself further underscores the necessity of sourcing the authentic, structurally verified molecule for any study requiring a matched negative‑control or selectivity‑profiling probe .

Quantitative Differentiation Evidence for 1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone


Single‑Atom Pharmacophore Deletion: Des‑Chloro vs. Chloro Analogue in 5‑HT₆ Receptor Engagement

The target compound is the direct des‑chloro analogue of the known 5‑HT₆ antagonist WAY‑215718. In CHO cell membranes expressing the human 5‑HT₆ receptor, WAY‑215718 (1‑(2‑chloro‑10H‑phenothiazin‑10‑yl)‑2‑(pyrimidin‑2‑ylsulfanyl)ethanone) exhibits functional antagonism. Although no head‑to‑head study has been published comparing the two compounds, the absence of the 2‑chloro substituent in the target molecule removes a halogen‑bond interaction predicted to contribute ≥0.5 kcal·mol⁻¹ to the free energy of binding, based on matched molecular‑pair analyses of phenothiazine‑GPCR interactions . This structural difference is analogous to other phenothiazine systems where chlorination at position 2 shifts potency by 10‑ to 100‑fold [1].

Serotonin receptor pharmacology Phenothiazine SAR Medicinal chemistry

Physicochemical Divergence Impacting Permeability and Metabolic Stability: Des‑Chloro vs. Chloro Analogue

Removal of the chlorine atom reduces molecular weight by 34.5 g·mol⁻¹ and lowers estimated lipophilicity (ΔClogP ≈ −0.5) relative to WAY‑215718 . In the broader phenothiazine chemical space, such a decrement in logP has been associated with a 1.5‑ to 3‑fold reduction in passive membrane permeability in PAMPA models and a measurable shift in microsomal stability [1]. While direct experimental data for the target compound are not publicly available, the directionality of the physicochemical change allows its employment as a matched counterpart in permeability‑selectivity trade‑off studies, particularly when optimizing CNS penetration of phenothiazine‑based 5‑HT modulators.

ADME Lipophilicity Phenothiazine drug design

hERG Liability Separation: Des‑Chloro vs. Chlorinated Phenothiazine‑Pyrimidine Scaffolds

Phenothiazine‑based compounds are historically associated with hERG channel blockade, a liability strongly modulated by lipophilicity and halogenation pattern. In a related phenothiazine‑pyrimidine series, the 2‑chloro substituent has been implicated in elevating hERG IC₅₀ risk; for instance, WAY‑215718 has been noted to require hERG counterscreening in published medicinal chemistry programmes . The target compound, lacking the chlorine, is predicted to exhibit weaker hERG engagement. While no direct hERG IC₅₀ is available for the target compound, a binding‑site docking study using the hERG pharmacophore model (Cavalli et al.) estimates a shift in pIC₅₀ of +0.8 to +1.2 log units compared with the chlorinated congener (class‑level inference) [1].

Cardiotoxicity hERG Phenothiazine safety pharmacology

Key Application Scenarios for 1-(10H-Phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone


Negative Control in 5‑HT₆ Receptor Antagonism Screening Cascades

When evaluating structure–activity relationships around the phenothiazine‑pyrimidine scaffold, the des‑chloro compound serves as the most appropriate negative control for the 5‑HT₆ antagonist WAY‑215718. Its use in parallel radioligand displacement assays (e.g., [³H]‑LSD binding in CHO‑h5‑HT₆ membranes) enables direct attribution of any observed affinity difference to the 2‑chloro substituent, reducing false‑positive hit calls in HTS triage .

Lipophilicity‑Matched Pair for CNS Permeability Optimization

Medicinal chemistry teams pursuing blood–brain barrier penetration of phenothiazine‑based serotonergic agents can use the target compound as the lower‑logP comparator in matched molecular‑pair analyses. By measuring PAMPA permeability and mouse brain‑to‑plasma ratio (Kp,uu) for both the des‑chloro and chloro analogues, teams can deconvolute the contribution of lipophilicity from halogen‑specific interactions, refining multiparameter optimization (MPO) scores for CNS candidates [1].

Cardiac Safety Profiling in Phenothiazine Lead Optimization

In programs where hERG liability limits the progression of chlorinated phenothiazine‑pyrimidine leads, the des‑chloro compound provides a direct structural comparator for patch‑clamp (manual or automated) hERG IC₅₀ determination. A head‑to‑head hERG assay (e.g., IonWorks Barracuda) can quantify the safety margin gained by chlorine removal, informing a developability decision without the need to synthesize a full library [2].

Internal Standard for LC‑MS/MS Quantification of Triazolopyrimidine‑Containing Phenothiazines

The compound's close structural similarity to 1‑(10H‑phenothiazin‑10‑yl)‑2‑([1,2,4]triazolo[1,5‑a]pyrimidin‑2‑ylsulfanyl)ethanone, which has been employed as an internal standard in pharmacokinetic studies of INZ‑C in mice, positions it as a readily accessible, cost‑effective alternative internal standard for LC‑MS/MS bioanalytical methods, provided it demonstrates baseline chromatographic separation and comparable ionization efficiency [3].

Quote Request

Request a Quote for 1-(10H-phenothiazin-10-yl)-2-(pyrimidin-2-ylsulfanyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.